![molecular formula C13H9ClN2O2S B2499517 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 326618-92-2](/img/structure/B2499517.png)
1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . The structure of these compounds often involves a nitrogen-based hetero-aromatic ring structure .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . A sequential opening/closing cascade reaction has been reported for the synthesis of pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 3-Methyl-2-phenylpyrazole-4-carboxylic acid has a melting point of 166-170 °C .Scientific Research Applications
Inflammation Therapeutics
Pyrazole biomolecules have also been used as inflammation therapeutics . They have been reported to have anti-inflammatory properties, making them potential candidates for the treatment of inflammation-related diseases .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial activity . For example, compound 13 displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
The same hydrazine-coupled pyrazoles were also evaluated for their antimalarial activities . Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole derivatives to justify their potent in vitro antipromastigote activity . For instance, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Chemosensors
Pyrazole derivatives have been used as chemosensors . These compounds can interact with certain chemicals or ions, leading to a change in their properties, which can be measured and used for sensing applications .
Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds have shown various biological activities. For instance, some pyrazoles have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMBWNXBCRAGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
CAS RN |
326618-92-2 |
Source
|
Record name | 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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